Mal-PEG3-C1-NHS ester

Description

Significance of Heterobifunctional Polyethylene (B3416737) Glycol (PEG) Linkers in Contemporary Chemistry

Heterobifunctional linkers are molecules that possess two different reactive functional groups at their termini. axispharm.com This characteristic allows for the sequential and controlled conjugation of two different molecules, a crucial capability in the construction of complex molecular architectures. axispharm.com Polyethylene glycol (PEG) is a polymer that is well-regarded in biomedical applications for its properties of being biologically inert and non-immunogenic. thermofisher.comchempep.com The incorporation of PEG chains into linker molecules, a process known as PEGylation, enhances the water solubility and biocompatibility of the resulting conjugates. thermofisher.comchempep.combiochempeg.com

The use of PEG linkers has evolved from simple homobifunctional spacers to sophisticated heterobifunctional designs. chempep.com These advanced linkers are instrumental in a wide range of applications, including protein labeling, the development of targeted drug delivery systems, and the creation of functional materials. axispharm.comchempep.com The ability to connect various molecular entities while imparting beneficial properties like improved pharmacokinetics and reduced immunogenicity has made heterobifunctional PEG linkers indispensable tools in modern chemistry and medicine. chempep.combiochempeg.com

Design Principles of Mal-PEG3-C1-NHS Ester: Maleimide (B117702) and N-Hydroxysuccinimide (NHS) Ester Functionalities

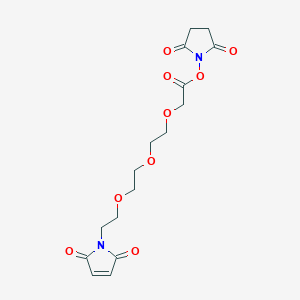

The design of this compound is a prime example of a heterobifunctional crosslinker tailored for specific bioconjugation reactions. creative-biolabs.com It contains a maleimide group at one end and an N-hydroxysuccinimide (NHS) ester at the other, connected by a flexible three-unit PEG spacer. creative-biolabs.comebiohippo.com

The NHS ester is highly reactive towards primary amines (-NH2), which are commonly found on the surface of proteins, such as on lysine (B10760008) residues. chemicalbook.comhuji.ac.il This reaction forms a stable amide bond and is most efficient at a pH range of 7 to 9. windows.netthermofisher.com The maleimide group, on the other hand, exhibits high specificity for sulfhydryl groups (-SH), which are present in cysteine residues of proteins. thermofisher.com This reaction, which forms a stable thioether bond, is most effective in the pH range of 6.5 to 7.5. windows.netthermofisher.com

The distinct reactivity of these two functional groups allows for a two-step conjugation process. windows.net Typically, the NHS ester is first reacted with an amine-containing molecule. After this initial reaction, any excess, unreacted crosslinker is removed. Subsequently, the sulfhydryl-containing molecule is introduced to react with the maleimide group, resulting in a precisely formed conjugate. windows.net The PEG3 spacer in this compound not only enhances the solubility of the molecule in aqueous environments but also provides flexibility and reduces steric hindrance between the conjugated molecules. chemicalbook.comaxispharm.com

Overview of Research Paradigms and Transformative Applications of this compound

This compound is a non-cleavable linker, meaning the bond it forms is stable and not designed to be broken under physiological conditions. medchemexpress.comtargetmol.comdcchemicals.com This property is particularly valuable in applications where a durable connection between molecules is desired.

A primary application of this compound is in the synthesis of antibody-drug conjugates (ADCs). medchemexpress.comtargetmol.comdcchemicals.com ADCs are a class of targeted therapeutics that combine the specificity of an antibody with the cytotoxic potential of a potent drug. In this context, this compound serves as the linker that connects the antibody to the drug molecule. pharmaffiliates.com The NHS ester end of the linker can be used to attach to the antibody, while the maleimide end can bind to a thiol group on the cytotoxic drug.

Beyond ADCs, this compound is utilized in a variety of other research applications, including:

Protein and Peptide Labeling: It enables the specific and stable labeling of proteins and peptides for research purposes. axispharm.com

Diagnostics: This linker is used to attach biomolecules in the development of assays and biosensors. axispharm.com

Nanoparticle Functionalization: It facilitates the binding of functional molecules to nanoparticles for applications in drug delivery and imaging. axispharm.com

Immobilization of Ligands: It can be used to couple thiol-bearing ligands to amine-functionalized matrices for applications like affinity chromatography. glpbio.commedchemexpress.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 2-[2-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxy]acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O9/c19-12-1-2-13(20)17(12)5-6-24-7-8-25-9-10-26-11-16(23)27-18-14(21)3-4-15(18)22/h1-2H,3-11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZNJNZTVSYYDPI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)COCCOCCOCCN2C(=O)C=CC2=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Mechanistic Investigations of Mal Peg3 C1 Nhs Ester

Maleimide (B117702) Reactivity with Thiol (Sulfhydryl) Groups: Thioether Bond Formation Mechanisms

The maleimide moiety is a key component for bioconjugation due to its high reactivity and specificity towards thiol groups, such as those found in cysteine residues of proteins. bachem.com The reaction proceeds rapidly under mild, near-neutral pH conditions to form a stable covalent thioether bond. vectorlabs.comwindows.net

The conjugation of a maleimide to a thiol occurs via a Michael addition reaction. bachem.comaxispharm.com In this mechanism, the nucleophilic thiolate anion attacks one of the carbon atoms of the electron-deficient alkene double bond within the maleimide ring. studysmarter.co.uk This high reactivity is attributed to the electron-withdrawing nature of the adjacent carbonyl groups and the strain within the five-membered ring. vectorlabs.comresearchgate.net

The reaction is highly dependent on pH. For the reaction to proceed, the thiol must be in its deprotonated thiolate form, which is a more potent nucleophile. Therefore, the reaction rate is significantly influenced by the pKa of the thiol and the pH of the reaction medium. The optimal pH range for the thiol-maleimide reaction is between 6.5 and 7.5. vectorlabs.comaxispharm.com Within this window, the reaction is highly chemoselective for thiols. At a neutral pH of 7.0, the reaction rate of maleimides with thiols is approximately 1,000 times faster than with amines. vectorlabs.comaxispharm.com Above pH 7.5, the competitive reaction with primary amines, such as the ε-amino group of lysine (B10760008), becomes more significant. vectorlabs.comwindows.net The reaction culminates in the formation of a stable succinimidyl thioether linkage. bachem.com

| pH Range | Primary Reactant | Reaction Efficiency | Notes |

|---|---|---|---|

| 6.5 - 7.5 | Thiol (Sulfhydryl) Groups | High / Optimal | Chemoselective reaction forming a stable thioether bond. vectorlabs.comaxispharm.com |

| > 7.5 | Thiol and Primary Amine Groups | Decreased Thiol Specificity | Competitive reaction with amines occurs at the maleimide double bond. vectorlabs.comwindows.net |

| < 6.5 | Thiol (Sulfhydryl) Groups | Slow | Lower concentration of the nucleophilic thiolate anion. |

The Michael addition of a thiol to the double bond of the maleimide ring results in the formation of a new chiral center at the carbon atom to which the sulfur attaches. The reaction typically proceeds to form a racemic mixture of two enantiomers, as the nucleophilic attack can occur from either face of the planar maleimide ring with nearly equal probability. The resulting succinimidyl thioether adduct contains a chiral center, a factor that can be significant in applications involving biological systems where stereochemistry can influence molecular recognition and function. However, under certain conditions, such as in the presence of a chiral catalyst or within an asymmetric protein environment, the reaction can exhibit some degree of stereoselectivity.

NHS Ester Reactivity with Primary Amine Groups: Amide Bond Formation Mechanisms

The N-hydroxysuccinimide ester is a widely utilized reactive group for modifying primary amines, such as those on lysine residues in proteins or on amine-modified oligonucleotides. thermofisher.comglenresearch.com This functionality provides an efficient means of forming stable amide bonds.

The reaction between an NHS ester and a primary amine proceeds through a nucleophilic acyl substitution mechanism. glenresearch.com The primary amine acts as the nucleophile, attacking the carbonyl carbon of the ester. This leads to the formation of a transient tetrahedral intermediate. glenresearch.com Subsequently, this intermediate collapses, resulting in the elimination of N-hydroxysuccinimide (NHS) as a leaving group and the formation of a highly stable amide bond. thermofisher.comglenresearch.com

This reaction is most efficient at a pH range of 7.2 to 9. windows.netthermofisher.com While the unprotonated primary amine is the reactive species, higher pH levels also accelerate a competing hydrolysis reaction where water acts as the nucleophile, cleaving the ester and rendering the linker inactive. windows.netthermofisher.com Therefore, a balance must be struck to ensure efficient aminolysis while minimizing hydrolysis. The reaction is typically performed in non-nucleophilic buffers such as phosphate, borate, or carbonate buffers. thermofisher.com Amine-containing buffers like Tris are incompatible as they compete in the reaction. thermofisher.com

The kinetics of NHS ester aminolysis are influenced by several factors, including pH, temperature, and solvent composition. In aqueous solutions, the hydrolysis of the NHS ester is a significant competing reaction. windows.net The rate of hydrolysis increases with pH. thermofisher.com For instance, the half-life of a typical NHS ester can decrease from several hours at pH 7.0 to mere minutes at pH 8.6. thermofisher.com

Kinetic studies in aqueous buffer systems have shown that the rate of aminolysis is directly proportional to the concentration of the free amine. mst.eduacs.org The reaction rate constant generally increases with the basicity of the amine nucleophile. mst.edu In contrast, studies in anhydrous organic solvents like dioxane show a more complex rate equation, suggesting that the reaction mechanism can be influenced by the solvent environment. mst.eduacs.org For practical applications, NHS esters that are not water-soluble are first dissolved in a water-miscible organic solvent like dimethylsulfoxide (DMSO) or dimethylformamide (DMF) before being added to the aqueous reaction mixture. windows.netglenresearch.com

| pH | Temperature (°C) | Approximate Half-life |

|---|---|---|

| 7.0 | 0 | 4 - 5 hours thermofisher.com |

| 8.6 | 4 | 10 minutes thermofisher.com |

Influence of PEG3 Spacer on Reactivity and Molecular Dynamics

The primary function of the hydrophilic PEG spacer is to increase the solubility of the crosslinker in aqueous media. broadpharm.com This is particularly advantageous when working with biological molecules in aqueous buffers, preventing aggregation and facilitating the conjugation reaction. axispharm.com

From a molecular dynamics perspective, the PEG spacer provides flexibility and acts as an extended arm, which can reduce steric hindrance between the molecules being conjugated. axispharm.com This separation can allow the terminal maleimide and NHS ester groups to more readily access their respective target functional groups on biomolecules. Molecular dynamics simulations have shown that PEG spacers can affect the conformational properties of attached molecules. nih.govanu.edu.au While they may have little effect on small, neutral peptides, they can significantly influence the conformation of charged peptides. nih.govanu.edu.au The flexible PEG chain can also create a hydrated layer around the conjugated molecule, a phenomenon known as steric shielding, which can influence interactions with other molecules and surfaces. plos.org

Steric Hindrance Modulation by Oligo(ethylene glycol) Chain Length

Steric hindrance refers to the spatial arrangement of atoms or groups at or near a reacting site that impedes a chemical reaction. In bioconjugation, the PEG chain of a linker serves as a spacer to physically separate the two conjugated molecules, thereby minimizing steric hindrance that could otherwise impair their function. precisepeg.com The length of this PEG chain is a critical design parameter that allows for the fine-tuning of the conjugate's properties. precisepeg.commdpi.com

The oligo(ethylene glycol) chain, composed of repeating ethylene (B1197577) oxide units, is flexible and can adopt various conformations. chempep.comacs.org Longer PEG chains create a larger hydrodynamic radius around the conjugated molecule, which can provide a "stealth" effect by sterically shielding it from enzymatic degradation and recognition by the immune system. chempep.comrsc.orgresearchgate.net However, excessive PEGylation or an overly long chain can also create undesirable steric hindrance, potentially inhibiting the interaction of a conjugated antibody or ligand with its target receptor. mdpi.comrsc.org

The PEG3 linker in Mal-PEG3-C1-NHS ester represents a balance. It is long enough to provide sufficient spacing to reduce the steric clash between large biomolecules and conjugated payloads, yet short enough to avoid the negative impacts of excessive flexibility or shielding that might compromise biological activity. purepeg.com The choice of PEG chain length allows for precise spatial control, which is crucial for optimizing the performance of the final bioconjugate. precisepeg.com

The impact of PEG chain length on the properties of a bioconjugate is a key consideration in their design. The following table illustrates hypothetical research findings on how different PEG chain lengths in a Maleimide-PEG-NHS ester linker might affect the reaction efficiency and biological activity of an antibody-drug conjugate (ADC).

| Linker | Relative Conjugation Yield (%) | Relative Binding Affinity (%) | In Vitro Cytotoxicity (IC50, nM) |

|---|---|---|---|

| Mal-PEG1-NHS ester | 95 | 98 | 1.2 |

| Mal-PEG3-NHS ester | 92 | 100 | 1.5 |

| Mal-PEG12-NHS ester | 85 | 80 | 5.7 |

| Mal-PEG24-NHS ester | 78 | 65 | 12.3 |

This table presents hypothetical data for illustrative purposes, demonstrating the principle that an optimal PEG linker length exists to balance conjugation efficiency, target binding, and payload efficacy.

Solvation Effects of PEG3 in Bioconjugation Environments

The polyethylene (B3416737) glycol chain is renowned for its unique solvation properties, which are fundamental to its widespread use in bioconjugation. chempep.com The repeating ethylene oxide units are hydrophilic and form hydrogen bonds with water molecules, creating a hydration shell around the linker. chempep.com This "stealth" property reduces non-specific protein adsorption and recognition by the immune system. chempep.com

The PEG3 moiety in this compound significantly enhances the aqueous solubility of the linker and the resulting conjugate. broadpharm.comprecisepeg.comaxispharm.com This is particularly advantageous when conjugating hydrophobic drugs or peptides, which may have poor solubility in the aqueous buffers typically used for bioconjugation reactions. precisepeg.com By improving the solubility of the entire molecular complex, the PEG3 linker can prevent aggregation and improve reaction kinetics and yield.

The table below summarizes the influence of the PEG3 linker on the solubility of a representative hydrophobic molecule intended for conjugation.

| Compound | Solubility in Aqueous Buffer (pH 7.4) | Solubility in DMSO | Comments |

|---|---|---|---|

| Hydrophobic Payload | Poor | High | Prone to aggregation in aqueous media. |

| Payload + this compound Conjugate | Moderate to Good | High | The PEG3 linker enhances water solubility, facilitating bioconjugation reactions. broadpharm.comprecisepeg.com |

Synthetic Strategies and Chemical Derivatization of Mal Peg3 C1 Nhs Ester

Rational Design and Synthesis of Mal-PEG3-C1-NHS Ester Analogs

The rational design of this compound and its analogs is centered on creating a molecule with two distinct, orthogonally reactive functional groups. biochempeg.com The maleimide (B117702) moiety is highly specific for thiol groups found in cysteine residues of proteins under mild conditions (pH 6.5-7.5), forming a stable thioether bond. vectorlabs.com The NHS ester, on the other hand, reacts efficiently with primary amines, such as those on lysine (B10760008) residues, at a slightly higher pH (7.0-9.0) to form a stable amide linkage. windows.net The discrete PEG3 spacer is incorporated to increase the hydrodynamic radius of the conjugate and, crucially, to enhance the aqueous solubility of the linker and the final bioconjugate. axispharm.com

Functional Group Protection and Deprotection Strategies

The synthesis of heterobifunctional linkers like this compound is a multi-step process where intermediate functional groups must be temporarily masked or "protected" to prevent undesired side reactions. utsouthwestern.edu The choice of protecting groups is critical and relies on an orthogonal strategy, meaning each group can be removed under specific conditions without affecting the others. uchicago.edu

For the synthesis of the this compound backbone, which typically starts from an amino-PEG-carboxylic acid intermediate, both the amine and carboxylic acid functionalities require protection.

Amine Protection: The amino group is commonly protected with a tert-butyloxycarbonyl (Boc) group or a fluorenylmethyloxycarbonyl (Fmoc) group. The Boc group is acid-labile and is typically removed using strong acids like trifluoroacetic acid (TFA). chemicalbook.com The Fmoc group is base-labile and is removed with a mild base such as piperidine. creative-peptides.com

Carboxyl Protection: The carboxylic acid group can be protected as an ester, for example, a tert-butyl (tBu) ester, which is cleaved under acidic conditions similar to the Boc group. creative-peptides.com

This orthogonal approach allows for the sequential deprotection and reaction of specific functional groups, guiding the synthesis toward the desired product.

| Functional Group | Protecting Group | Abbreviation | Deprotection Conditions |

| Primary Amine | tert-butyloxycarbonyl | Boc | Acidic (e.g., Trifluoroacetic Acid, TFA) |

| Primary Amine | 9-Fluorenylmethyloxycarbonyl | Fmoc | Basic (e.g., 20% Piperidine in DMF) |

| Carboxylic Acid | tert-butyl ester | tBu | Acidic (e.g., Trifluoroacetic Acid, TFA) |

| Carboxylic Acid | Benzyl ester | Bzl | Hydrogenolysis (e.g., H₂, Pd/C) |

This table outlines common protecting groups used in the synthesis of heterobifunctional linkers and their respective deprotection conditions, enabling an orthogonal synthetic strategy.

Optimization of Synthetic Yields and Purity for Research Applications

Achieving high yield and purity is critical for the reliable use of this compound in research, particularly in applications like the generation of antibody-drug conjugates (ADCs) where a well-defined product is essential. Optimization strategies focus on reaction conditions and purification methods.

Factors influencing reaction yield include temperature, reaction time, solvent, and the molar ratio of reactants and catalysts. nih.govacs.org For instance, the NHS ester formation step is sensitive to moisture, as the NHS ester can hydrolyze back to the carboxylic acid in the presence of water. Therefore, carrying out the reaction under anhydrous conditions using dry solvents is crucial. vectorlabs.com

Purification of the final product and intermediates is typically accomplished using chromatographic techniques.

| Purification Technique | Principle | Application in Synthesis |

| Silica Gel Chromatography | Separation based on polarity. | Used to purify organic-soluble intermediates and remove excess reagents or byproducts. |

| Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) | Separation based on hydrophobicity. | Effective for purifying the final water-soluble PEG linker and achieving high purity (>95%). |

| Size-Exclusion Chromatography (SEC) | Separation based on molecular size. | Useful for separating PEG linkers of different lengths or removing polymeric impurities. |

This table summarizes key purification methods employed during the synthesis of this compound to ensure high purity for research applications.

The purity of the final linker is often assessed by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm its structure and molecular weight. acs.org For solid-phase peptide synthesis applications, using low-loaded PEG resins has been shown to improve the purity of the resulting conjugates. researchgate.net

Advanced Chemical Derivatization for Tailored Reactivity Profiles

To expand the utility of this compound, its core structure can be modified to include additional functionalities. These advanced derivatives can be designed to respond to specific biological stimuli or to participate in different types of conjugation reactions.

Incorporation of Cleavable Linkages

For applications like drug delivery, it is often desirable for the linker to be stable in circulation but cleavable at the target site to release a payload. Cleavable moieties can be incorporated into the PEG backbone of the linker.

Enzyme-Cleavable Peptides: Short peptide sequences that are substrates for specific enzymes overexpressed in disease environments (e.g., tumors) can be included. A common example is the valine-citrulline (Val-Cit) dipeptide, which is cleaved by the lysosomal protease Cathepsin B. nih.gov Another sequence is the tetrapeptide Gly-Phe-Leu-Gly (GFLG). The synthesis would involve coupling the peptide to the PEG chain during the linker's assembly.

pH-Sensitive Linkers: Hydrazone linkages can be incorporated, which are stable at neutral pH but hydrolyze under the acidic conditions found in endosomes and lysosomes (pH 4.5-6.5).

Redox-Sensitive Linkers: Disulfide bonds (-S-S-) can be introduced into the linker. These bonds are stable in the bloodstream but are readily cleaved by reducing agents like glutathione, which is present at high concentrations inside cells. tum.de

These cleavable linkers enable the controlled release of conjugated molecules, enhancing their therapeutic efficacy and reducing off-target effects. nih.gov

Introduction of Bioorthogonal Handles

Bioorthogonal chemistry involves reactions that can occur in living systems without interfering with native biochemical processes. nih.gov Introducing a bioorthogonal handle into the this compound structure creates a trifunctional linker, allowing for subsequent "click" reactions.

Azide (B81097) and Alkyne Groups: An azide (-N₃) or a terminal alkyne (-C≡CH) group can be incorporated. nih.govnih.gov These groups can participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. For example, a synthesis could start with azido-PEG3-ol, which is then converted to the maleimide and NHS ester derivatives at its other terminus.

Tetrazines and Strained Alkenes: More advanced bioorthogonal pairs, such as a tetrazine reacting with a trans-cyclooctene (B1233481) (TCO), offer extremely fast reaction kinetics. nih.gov

These bioorthogonal linkers are powerful tools for multi-step labeling, imaging, and tracking of biomolecules in complex biological environments. nih.gov

Bioconjugation Methodologies Employing Mal Peg3 C1 Nhs Ester

Orthogonal Bioconjugation Approaches Utilizing Mal-PEG3-C1-NHS Ester

This compound is a heterobifunctional crosslinker that enables the covalent conjugation of amine- and sulfhydryl-containing molecules. windows.net Its structure, featuring an N-hydroxysuccinimide (NHS) ester at one end and a maleimide (B117702) group at the other, connected by a three-unit polyethylene (B3416737) glycol (PEG) spacer, is ideal for creating complex, multi-functional biomolecules through controlled, sequential reactions.

Sequential Conjugation Strategies for Multi-functional Biomolecules

The distinct reactivity of the NHS ester and maleimide functional groups allows for a highly controlled, two-step conjugation process. This sequential approach is dictated by the pH dependency of each reactive group. NHS esters react efficiently with primary amines (such as the side chain of lysine (B10760008) residues or the N-terminus of a protein) at a pH range of 7.2 to 8.5. thermofisher.com In contrast, the maleimide group specifically reacts with sulfhydryl groups (such as the side chain of cysteine residues) to form a stable thioether bond at a slightly more acidic pH of 6.5-7.5. windows.net

This difference in optimal pH allows for the selective reaction of one group while the other remains largely dormant. The standard strategy involves reacting the NHS ester first. An amine-containing biomolecule (Biomolecule 1) is incubated with this compound at a pH of approximately 7.2-7.5. windows.net This pH is a compromise that allows for efficient amine reaction while minimizing the rate of maleimide hydrolysis, which can occur at pH values above 7.5. windows.net

Following the initial conjugation step, any excess, unreacted this compound is removed. This is a critical purification step, commonly achieved through size-exclusion chromatography (desalting) or dialysis, to prevent unwanted cross-linking in the subsequent step. windows.net The purified, maleimide-activated Biomolecule 1 is then introduced to a sulfhydryl-containing molecule (Biomolecule 2), and the reaction pH is maintained at 6.5-7.5 to facilitate the specific formation of the thioether bond. windows.net

This sequential method is frequently employed to conjugate antibodies to enzymes or carrier proteins to haptens. windows.net The controlled, stepwise nature of the process ensures the precise formation of the desired conjugate, minimizing the generation of homodimers or other undesirable products.

Table 1: Reaction Conditions for Sequential Conjugation

| Step | Target Functional Group | Reactive Group on Linker | Optimal pH Range | Typical Reaction Time | Typical Temperature |

| 1 | Primary Amine (-NH₂) | NHS Ester | 7.2 - 8.5 | 30-60 min | Room Temperature |

| 2 | Sulfhydryl (-SH) | Maleimide | 6.5 - 7.5 | 30-60 min | Room Temperature |

Compatibility with Click Chemistry and Other Bioorthogonal Reactions

The principle of orthogonality in bioconjugation refers to the ability to perform multiple, specific chemical reactions in the same pot, where each reaction proceeds to completion without interfering with the others. rsc.org The amine/thiol reactivity of this compound is orthogonal to several other powerful bioconjugation chemistries, most notably "click chemistry."

Click chemistry encompasses a set of reactions that are rapid, high-yielding, and produce no byproducts. rsc.org The most prominent examples in bioconjugation are the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC). rsc.org this compound can be used in concert with these reactions to build highly complex molecular structures.

For instance, a protein could first be modified with an azide (B81097) or alkyne functionality using an appropriate NHS ester-containing linker. lumiprobe.cominterchim.fr Subsequently, this modified protein could be conjugated to a second, sulfhydryl-containing protein using this compound through the sequential strategy described previously. The resulting conjugate, now bearing a click-reactive handle, can then be selectively reacted with a third molecule containing the complementary click functionality (e.g., an alkyne to react with an azide). This multi-step, orthogonal approach allows for the precise assembly of trimolecular or even more complex conjugates.

The thiol-maleimide reaction itself is often considered a "click" reaction due to its high efficiency, specificity, and favorable kinetics under physiological conditions. nih.govresearchgate.netresearchgate.net This allows for its use alongside other click reactions, such as the thiol-norbornene reaction, to create well-defined hydrogel networks from linear precursors. nih.gov The commercial availability of linkers that combine a maleimide with a bioorthogonal group like a cyclooctyne (B158145) (for SPAAC) further underscores the compatibility and utility of combining these chemistries for advanced bioconjugation. nih.gov

Quantitative Assessment of Conjugation Efficiency and Selectivity

A critical aspect of developing bioconjugates is the ability to accurately characterize the final product and quantify the efficiency of the conjugation process. This involves confirming the formation of the desired product, identifying any unreacted starting materials, and detecting potential side products.

Spectroscopic and Chromatographic Methods for Product Characterization

A suite of analytical techniques is employed to provide a comprehensive characterization of the conjugate.

UV-Vis Spectroscopy: A simple method to monitor the reaction involves measuring the absorbance of the reaction mixture. For example, the hydrolysis of the NHS ester releases N-hydroxysuccinimide, which can be detected by an increase in absorbance around 260 nm. thermofisher.comiris-biotech.de This can provide an indirect measure of the reaction's progress or the extent of reagent degradation.

High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone technique for analyzing bioconjugation reactions.

Size-Exclusion Chromatography (SEC-HPLC): This method separates molecules based on their hydrodynamic radius. It is highly effective for separating the larger protein conjugate from smaller, unreacted linkers or payloads. It can also resolve aggregates that may form during the conjugation process.

Reverse-Phase HPLC (RP-HPLC): RP-HPLC separates molecules based on hydrophobicity. It can often resolve the starting biomolecule from the more hydrophobic conjugate, allowing for quantification of conversion efficiency. It is also used to assess the purity of the final product. nih.gov

Mass Spectrometry (MS): MS provides a direct measurement of the molecular weight of the conjugate, confirming the successful attachment of the linker and second biomolecule. Techniques like MALDI-TOF or ESI-MS can precisely determine the mass of the final product and can be used to calculate the drug-to-antibody ratio (DAR) in antibody-drug conjugates. For complex PEGylated molecules, advanced techniques like charge-reduction mass spectrometry coupled with two-dimensional HPLC (2D-LC-CRMS) have been developed for detailed characterization. nih.gov

Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): This technique separates proteins based on their molecular weight. A successful conjugation will result in a noticeable band shift on the gel, corresponding to the increased mass of the conjugate compared to the starting protein.

Table 2: Analytical Methods for Product Characterization

| Technique | Principle of Separation/Detection | Information Obtained |

| UV-Vis Spectroscopy | Measures light absorbance at specific wavelengths. | Monitors release of NHS byproduct; protein concentration. |

| SEC-HPLC | Separation based on molecular size. | Quantifies conjugate, monomer, and aggregates. |

| RP-HPLC | Separation based on hydrophobicity. | Assesses purity and quantifies conversion. |

| Mass Spectrometry | Measures mass-to-charge ratio. | Confirms conjugate identity and molecular weight. |

| SDS-PAGE | Separation based on molecular weight in an electric field. | Visualizes mass shift confirming conjugation. |

Analysis of Unreacted Species and Side Products

Controlling the formation of side products and removing unreacted starting materials is essential for producing a homogenous and effective bioconjugate. The primary side reaction of concern when using this compound is hydrolysis.

NHS Ester Hydrolysis: In aqueous buffers, the NHS ester can hydrolyze, yielding an unreactive carboxylic acid and releasing N-hydroxysuccinimide. thermofisher.com This reaction is competitive with the desired amine reaction and its rate increases significantly with pH. thermofisher.com The extent of hydrolysis can be monitored by measuring the released NHS via spectroscopy or by using HPLC to quantify the amount of unreacted linker that has been converted to its inactive carboxylate form. nih.gov

Maleimide Hydrolysis: The maleimide ring is also susceptible to hydrolysis, particularly at pH values above 7.5, which opens the ring to form an unreactive maleamic acid. windows.net This reduces the efficiency of the subsequent thiol conjugation step. Specialized HPLC methods using charged surface hybrid (CSH) stationary phases have been developed to characterize PEG-maleimide compounds and their hydrolysis products, allowing for kinetic studies to guide process development. nih.gov

Applications in Advanced Materials Science and Engineering

Nanoparticle Functionalization and Surface Engineering

The surface properties of nanoparticles are critical determinants of their interaction with biological systems. nih.gov Mal-PEG3-C1-NHS ester is instrumental in modifying nanoparticle surfaces to enhance their functionality, stability, and targeting capabilities.

The dual reactivity of this compound enables a two-step conjugation strategy for anchoring biomolecules, such as targeting ligands, peptides, and proteins, to nanoparticle surfaces. windows.netresearchgate.net The NHS ester provides a reactive site for primary amines (-NH2) at a pH of 7-9, forming stable amide bonds. windows.netbroadpharm.com The maleimide (B117702) group specifically reacts with thiol groups (-SH) at a pH of 6.5-7.5, creating a stable thioether bond. biochempeg.comwindows.net

This process typically involves first reacting the amine-containing nanoparticle surface with the NHS ester end of the this compound linker. After this initial reaction and removal of any excess linker, a thiol-containing targeting ligand (e.g., a peptide with a cysteine residue) is introduced, which then covalently bonds to the maleimide group presented on the nanoparticle surface. windows.net This controlled, sequential reaction ensures that biomolecules are attached with a specific orientation, which is crucial for their biological activity.

| Reactive Group | Target Moiety | pH Range | Resulting Bond |

| N-hydroxysuccinimide (NHS) ester | Primary Amine (-NH2) | 7-9 | Amide |

| Maleimide | Sulfhydryl/Thiol (-SH) | 6.5-7.5 | Thioether |

| This table summarizes the specific chemistries employed by the this compound for covalent conjugation. biochempeg.comwindows.net |

The inclusion of the PEG3 spacer in the linker is a critical feature for enhancing the performance of nanoparticles in biological environments. When conjugated to a nanoparticle surface, the hydrophilic PEG chains form a hydrated layer or "cloud". nih.gov This layer provides several key benefits:

Steric Hindrance : The PEG corona creates a physical barrier that prevents nanoparticles from aggregating with each other, improving their dispersion and colloidal stability. nih.gov

Reduced Opsonization : The hydrated layer sterically blocks the non-specific adsorption of blood components, such as opsonin proteins. This "stealth" effect helps nanoparticles evade uptake by the mononuclear phagocyte system (MPS), particularly in the liver. nih.gov

Increased Circulation Time : By avoiding rapid clearance by the MPS, PEGylated nanoparticles exhibit significantly longer blood circulation half-lives compared to their non-PEGylated counterparts. For example, pioneering studies showed that PEGylation could increase the circulation half-life of liposomes from under 30 minutes to as long as 5 hours. nih.gov

These effects collectively improve the stability of nanoparticles in complex media like blood serum, which is essential for applications requiring systemic administration. nih.gov

| Property | Non-PEGylated Nanoparticles | PEGylated Nanoparticles |

| Blood Circulation Time | Short (< 10-30 min) | Significantly increased (hours) |

| Liver Uptake | High | Reduced |

| Stability in Media | Prone to aggregation and protein adsorption | Improved dispersion and resistance to opsonization |

| This table provides a comparative overview of the effects of PEGylation on key nanoparticle properties based on research findings. nih.gov |

Achieving optimal nanoparticle function often requires precise control over the number and orientation of attached ligands. The surface density of conjugated molecules can be tuned by carefully controlling the reaction conditions.

One primary strategy is to adjust the molar ratio of the reactants. Research on the conjugation of thiol-containing peptides to maleimide-functionalized nanoparticles has shown that the efficiency of the reaction is highly dependent on the maleimide-to-thiol molar ratio. researchgate.net By varying the concentration of the this compound used in the initial functionalization step, one can control the number of available maleimide groups on the nanoparticle surface. Subsequently, controlling the concentration of the thiol-containing ligand allows for fine-tuning the final surface density. researchgate.netwilhelm-lab.com For instance, studies have demonstrated that a maleimide-to-thiol molar ratio of 2:1 can achieve high conjugation efficiency for certain peptides, while a 5:1 ratio may be optimal for larger molecules like nanobodies. researchgate.net

| Ligand | Maleimide : Ligand Molar Ratio | Conjugation Efficiency | Incubation Conditions |

| cRGDfK (peptide) | 2 : 1 | 84 ± 4% | 30 min, RT, pH 7.0 |

| 11A4 (nanobody) | 5 : 1 | 58 ± 12% | 2 hours, RT, pH 7.4 |

| This table presents research data on optimizing ligand conjugation to maleimide-functionalized nanoparticles by adjusting molar ratios. researchgate.net |

The two-step conjugation chemistry inherently provides control over orientation, ensuring that the ligand is attached via its specific thiol group, leaving its active domains available for interaction.

Hydrogel Synthesis and Architectural Design

Hydrogels are highly hydrated, cross-linked polymer networks with applications in tissue engineering and regenerative medicine. nih.gov this compound can serve as a crosslinking agent to form PEG-based hydrogels with tunable properties.

The heterobifunctional nature of this compound allows it to act as a bridge, covalently linking different polymer chains together to form a hydrogel network. This is particularly useful for in situ gelation, where the liquid precursors form a gel under mild, physiological conditions. nih.govgoogle.com

The crosslinking occurs through the same specific reactions used in nanoparticle functionalization. For example, a hydrogel can be formed by mixing a multi-arm PEG polymer functionalized with primary amines (e.g., 8-arm PEG-Amine) and a multi-arm PEG functionalized with thiols (e.g., 8-arm PEG-Thiol) in the presence of this compound. The NHS ester groups on the linker react with the amines on one set of PEG arms, while the maleimide groups react with the thiols on the other, resulting in a cross-linked network. google.com The maleimide-thiol reaction is known for its rapid kinetics at physiological pH, making it advantageous for applications requiring fast gelation, such as cell encapsulation. nih.gov This type of specific, bio-orthogonal chemistry minimizes unwanted side reactions with biological components in the surrounding environment. google.com

The macroscopic properties of a hydrogel, such as its stiffness (mechanical properties) and water-holding capacity (swelling properties), are directly related to the structure of its polymer network, particularly the cross-linking density. researchgate.netnih.gov The chemistry and concentration of the linker are key variables for engineering these properties.

Mechanical Properties : The stiffness, or tensile modulus, of a hydrogel is largely determined by the number of cross-links per unit volume. By increasing the concentration of the this compound linker, more connections are formed between the polymer chains. This creates a denser, more rigid network, resulting in a hydrogel with a higher tensile modulus. Studies have shown that incorporating PEG-NHS moieties into a hydrogel network can increase the tensile modulus by up to 5-fold. researchgate.netnih.gov

Swelling Properties : A hydrogel's ability to swell is inversely related to its cross-linking density. A network with fewer cross-links has larger spaces (mesh size) between polymer chains, allowing it to absorb more water and swell to a greater degree. Conversely, a highly cross-linked network is more constrained and exhibits a lower swelling ratio. Research has demonstrated that the addition of PEG-NHS cross-linkers can reduce the swelling ratio of hydrogels by up to 2-fold. researchgate.netnih.gov Maleimide-crosslinked PEG hydrogels have been shown to offer superior network-forming characteristics, resulting in lower swelling ratios compared to other crosslinking chemistries at the same polymer weight percentage. nih.gov

| Polymer Weight % | PEG-4MAL Hydrogel Mass Swelling Ratio (Qm) | PEG-4A Hydrogel Mass Swelling Ratio (Qm) |

| 7.5% | ~75 | ~225 |

| 10.0% | ~50 | ~150 |

| This table shows comparative research data on the mass swelling ratios of PEG-maleimide (PEG-4MAL) versus PEG-acrylate (PEG-4A) hydrogels, demonstrating how linker chemistry affects swelling. nih.gov |

By precisely controlling the amount of this compound, researchers can engineer hydrogels with a desired balance of mechanical strength and swelling behavior tailored to specific applications.

Development of Biocompatible and Stimuli-Responsive Hydrogel Systems

The crosslinking chemistry enabled by this compound is a cornerstone of hydrogel formation. The maleimide group reacts specifically with thiol groups (sulfhydryls) on polymers or peptides, while the NHS ester group reacts with primary amines. axispharm.combiochempeg.com This dual reactivity allows for the creation of covalently crosslinked networks. For instance, it can be used to crosslink thiol-functionalized polymers with amine-containing molecules, resulting in the formation of a stable hydrogel. The reaction between maleimide and thiol groups is a Michael addition reaction that forms a stable thioether bond, typically conducted at a pH between 6.5 and 7.5. windows.netbiochempeg.comvectorlabs.com

Furthermore, this linker can be incorporated into the design of stimuli-responsive, or "smart," hydrogels. nih.gov These materials can change their properties, such as swelling or degradation, in response to specific environmental triggers like pH, temperature, or redox conditions. nih.gov By incorporating cleavable bonds, such as disulfide linkers which are sensitive to the redox environment, hydrogels can be designed to release encapsulated drugs or cells in a controlled manner. nih.gov The precise control over crosslinking afforded by this compound facilitates the engineering of these advanced, functional hydrogel systems.

Table 1: Functional Groups and Reaction Specificity

| Functional Group | Reactive Toward | Resulting Bond | Optimal pH |

|---|---|---|---|

| Maleimide | Thiol (Sulfhydryl) | Thioether | 6.5 - 7.5 |

Surface Modification for Biomedical Devices and Biosensors

The modification of surfaces is critical for improving the performance of biomedical devices and biosensors, and this compound is a key reagent in this field. Its heterobifunctional nature allows it to act as a molecular bridge, connecting a surface to a biomolecule of interest. vectorlabs.com The hydrophilic PEG spacer enhances the water solubility of the conjugate and the modified surface, which is crucial for biological applications. broadpharm.com

Immobilization of Biomolecules onto Planar Substrates

This compound enables the stable, covalent immobilization of biomolecules like proteins, peptides, and amine-modified oligonucleotides onto various substrates. biochempeg.combroadpharm.com The process typically involves a two-step reaction. First, a substrate is functionalized to present either amine or thiol groups. Then, the this compound is used to link the biomolecule to the prepared surface.

For example, a surface with available primary amine groups can be reacted with the NHS ester end of the linker. After this initial reaction and removal of excess linker, the surface, now presenting maleimide groups, can be incubated with a thiol-containing biomolecule (such as a protein with cysteine residues) to form a stable, covalent attachment. windows.net This precise, stepwise conjugation ensures that biomolecules are attached in a controlled orientation, which is often vital for their biological activity in applications like biosensors and immunoassays. vectorlabs.com

Reduction of Non-Specific Adsorption and Fouling on Modified Surfaces

A major challenge in the design of biomedical devices and biosensors is the prevention of non-specific adsorption, where proteins or cells adhere indiscriminately to a surface, leading to fouling and reduced device performance. scielo.br The PEG component of this compound is highly effective at mitigating this issue. nih.gov

When surfaces are modified with this linker, the flexible and hydrophilic PEG chains form a tightly bound layer of water molecules. scielo.br This hydration layer acts as a physical and energetic barrier, sterically hindering the approach and adsorption of proteins and other biomolecules. scielo.br Studies have shown that PEG-modified surfaces can significantly reduce non-specific protein binding, leading to improved signal-to-noise ratios in diagnostic assays and enhanced biocompatibility for medical implants. nih.govnih.gov Research incorporating PEG into hydrogel arrays demonstrated a tenfold decrease in non-specific binding. nih.govnih.gov

Fabrication of Highly Functionalized Interfaces for Research Platforms

The versatility of this compound makes it a valuable tool for creating highly functionalized interfaces for a wide range of research platforms, including microarrays, cell culture systems, and biosensors. biochempeg.comvectorlabs.com By enabling the specific attachment of biologically active molecules, it allows researchers to design surfaces that can interact with cells and other biological components in a highly controlled manner. jenkemusa.com

For instance, antibodies or specific peptides can be immobilized on a sensor surface to capture target analytes with high specificity. vectorlabs.com In cell biology, surfaces can be patterned with growth factors or adhesion molecules to study cell behavior, such as attachment, proliferation, and differentiation. The ability to construct these complex, bio-interactive surfaces is essential for advancing our understanding of biological systems and for the development of new diagnostic and therapeutic technologies. vectorlabs.comjenkemusa.com

Table 2: Research Findings on PEG-Mediated Surface Modification

| Application | Finding | Quantitative Improvement |

|---|---|---|

| Immunoassay | Incorporation of PEG into hydrogel arrays reduces unwanted protein binding. | 10-fold decrease in non-specific binding. nih.govnih.gov |

| Immunoassay | PEG modification enhances the desired signal from the target analyte. | 6-fold increase in specific binding signal. nih.govnih.gov |

Applications in Chemical Biology and Biomedical Research

Antibody-Drug Conjugates (ADCs) Research and Development

Antibody-drug conjugates (ADCs) are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the cytotoxic potency of a small-molecule drug. medchemexpress.com The linker connecting the antibody and the drug is a critical component that influences the ADC's stability, efficacy, and toxicity. nih.gov Mal-PEG3-C1-NHS ester is frequently utilized in ADC development as a non-cleavable linker. immunomart.orgmedchemexpress.comimmunomart.orgchemsrc.commedchemexpress.com

This compound functions as a non-cleavable linker in the synthesis of ADCs. immunomart.orgmedchemexpress.com This means that the linker is designed to remain intact in the bloodstream, preventing premature release of the cytotoxic payload. nih.gov The release of the drug occurs only after the ADC has bound to its target antigen on a cancer cell and has been internalized, leading to the degradation of the entire antibody-linker-drug complex within the lysosome. This mechanism releases active drug metabolites, such as the amino acid-linker-drug catabolite, which then exert their cell-killing effect. The stability conferred by non-cleavable linkers like this compound is crucial for minimizing off-target toxicity. nih.gov

The structure of this compound incorporates two key reactive groups:

NHS ester: This group reacts with primary amines, such as the ε-amine groups of lysine (B10760008) residues on the surface of a monoclonal antibody, to form a stable amide bond. windows.netbroadpharm.com

Maleimide (B117702): This group reacts specifically with sulfhydryl (thiol) groups, typically on a cytotoxic payload that has been derivatized to include a thiol handle, forming a stable thioether bond. windows.netmedchemexpress.com

The short, hydrophilic 3-unit PEG spacer enhances the solubility of the linker and the resulting ADC in aqueous media, which can improve the pharmacokinetic properties of the conjugate. broadpharm.com

| Component | Reactive Group | Target Molecule | Resulting Bond |

|---|---|---|---|

| Antibody | Primary Amine (e.g., Lysine) | NHS Ester | Amide |

| Drug Payload | Sulfhydryl (Thiol) | Maleimide | Thioether |

The drug-to-antibody ratio (DAR) is a critical quality attribute of an ADC, as it defines the number of drug molecules attached to a single antibody and significantly impacts both efficacy and safety. mdpi.com The use of linkers like this compound for conjugation to surface lysine residues often results in a heterogeneous mixture of ADC species with varying DARs (e.g., 0, 1, 2, 3, etc.). mdpi.com This heterogeneity arises because monoclonal antibodies possess numerous accessible lysine residues, and controlling the precise sites and extent of conjugation is challenging. nih.gov

The average DAR of a given ADC batch is a key parameter that correlates to the administered dose of the payload. mdpi.com Variations in the number of conjugated drugs can affect the ADC's disposition and toxicity profile. nih.gov For instance, higher drug-loaded species may be cleared more rapidly from circulation, potentially leading to systemic release of the drug and increased toxicity. nih.gov While traditional lysine conjugation with NHS esters leads to heterogeneity, the field is advancing toward site-specific conjugation methods to produce more homogeneous ADCs with a defined DAR, which is expected to improve their therapeutic index. medchemexpress.com

Optimizing the conjugation reaction is essential for controlling the average DAR and ensuring the quality of the ADC. Several parameters can be adjusted when using this compound.

A common strategy is a two-step reaction. First, the antibody is reacted with a molar excess of the this compound linker. The NHS ester end reacts with the antibody's lysine amines. After this step, any excess, unreacted linker is removed. Finally, the thiol-containing drug payload is added to react with the maleimide groups now attached to the antibody. windows.net

Key optimization parameters include:

pH: The reaction of NHS esters with primary amines is most efficient at a pH of 7-9. windows.net However, the maleimide group's stability decreases at pH values above 7.5, where it can undergo hydrolysis. Therefore, conjugation reactions are typically performed at a pH of 7.2-7.5 to balance the reactivity of both the NHS ester and the maleimide group. windows.net

Molar Ratio: The ratio of linker to antibody is a critical factor influencing the resulting average DAR. A 10- to 50-fold molar excess of the crosslinker over the antibody is generally recommended to achieve sufficient maleimide activation for subsequent drug conjugation. windows.net

Reaction Time and Temperature: The incubation time for the NHS ester-amine reaction is typically 30 minutes at room temperature or 2 hours at 4°C. windows.net Similar conditions are used for the maleimide-thiol reaction. windows.net

Buffer Composition: Buffers containing primary amines (e.g., Tris) or sulfhydryls must be avoided as they will compete with the intended reaction. windows.net Phosphate-buffered saline (PBS) is a commonly used alternative. windows.net

| Parameter | Recommended Condition | Rationale |

|---|---|---|

| pH | 7.2 - 7.5 | Balances NHS ester reactivity with maleimide stability. windows.net |

| Linker:Antibody Molar Ratio | 10-50 fold excess | Ensures sufficient activation of the antibody with the linker. windows.net |

| Buffers | Phosphate-buffered saline (PBS) | Avoids competing primary amines (e.g., Tris) or sulfhydryls. windows.net |

| Temperature | Room Temperature or 4°C | Controls reaction rate and protein stability. windows.net |

Protein and Peptide Labeling for Proteomics and Imaging Studies

The reactivity of this compound towards amine groups makes it a useful reagent for labeling proteins and peptides in proteomics and bio-imaging. nih.gov This labeling can be used to attach various reporter molecules or affinity tags to biological molecules.

N-hydroxysuccinimide esters are widely adapted for labeling proteins and peptides with compounds that facilitate their detection or purification, such as fluorophores or biotin. nih.gov By first reacting this compound with an amine-containing protein, the maleimide group is introduced onto the protein's surface. This maleimide-activated protein can then be conjugated to a thiol-containing fluorescent dye, a quencher, or an affinity tag like biotin. This strategy allows for the creation of custom probes for various applications.

For instance, a protein of interest can be labeled with a fluorescent dye for use in fluorescence microscopy or flow cytometry. stratech.co.uk Alternatively, labeling with biotin allows for subsequent detection with streptavidin conjugates or for use in affinity purification protocols. The hydrophilic PEG spacer in the linker can help to maintain the solubility and function of the labeled protein.

When labeling proteins with reagents like this compound, it is important to quantify the efficiency and specificity of the reaction. The efficiency is often described by the Degree of Labeling (DOL), which is the average number of label molecules conjugated to each protein molecule. biotium.com

The DOL can be determined using spectrophotometry by measuring the absorbance of the protein (typically at 280 nm) and the attached label (at its specific absorption maximum). biotium.com The concentrations of the protein and the label can then be calculated using the Beer-Lambert law, and their molar ratio provides the DOL. biotium.com

NHS esters react primarily with the N-terminal α-amine and the ε-amines of lysine residues. nih.gov Because most proteins contain multiple lysine residues, this can lead to heterogeneous labeling. nih.gov The reaction is generally selective for primary amines, but side reactions can occur, such as the formation of esters with serine, tyrosine, or threonine residues, particularly at higher pH. biorxiv.orgresearchgate.net These side products are generally less stable than the amide bonds formed with amines. The specificity of labeling can be assessed using techniques like mass spectrometry, which can identify the exact amino acid residues that have been modified. nih.gov

Research on Proteolysis-Targeting Chimeras (PROTACs) and Molecular Degraders

Proteolysis-Targeting Chimeras (PROTACs) are heterobifunctional molecules that represent a novel therapeutic modality by inducing the degradation of specific target proteins. nih.govnih.gov These molecules consist of two distinct ligands connected by a chemical linker: one ligand binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase. nih.gov By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the cell's proteasome. nih.gov The linker component is not merely a spacer but plays a critical role in the efficacy of the PROTAC. nih.gov

This compound as a Component in PROTAC Linker Design

This compound is a bifunctional chemical tool utilized in the construction of PROTACs. Its structure is well-suited for this purpose, featuring two distinct reactive groups at either end of a polyethylene (B3416737) glycol (PEG) spacer.

N-Hydroxysuccinimide (NHS) Ester: This group reacts efficiently with primary amines (-NH2) to form stable amide bonds. axispharm.combroadpharm.com In PROTAC synthesis, the NHS ester can be used to conjugate the linker to a ligand for either the target protein or the E3 ligase, provided that the ligand has an available amine group.

Maleimide Group: This functional group selectively reacts with thiol (sulfhydryl) groups (-SH) to form a stable thioether bond. axispharm.combroadpharm.com This allows for conjugation to cysteine residues on proteins or to ligands that have been functionalized with a thiol group.

PEG3 Spacer: The three-unit polyethylene glycol chain is a hydrophilic spacer. broadpharm.com Incorporating a PEG linker into a PROTAC can increase its aqueous solubility and improve its pharmacokinetic properties. biochempeg.combiochempeg.com PEG linkers are the most common type used in PROTAC design, with one analysis indicating their use in 54% of reported PROTAC molecules. biochempeg.com

The dual reactivity of this compound enables the sequential and controlled conjugation of the two different ligands required for a functional PROTAC. This modularity allows researchers to systematically connect a variety of target-binding ligands to E3 ligase-recruiting moieties, facilitating the rapid assembly of PROTAC libraries for screening and optimization. precisepeg.com

| Functional Group | Reactive Towards | Resulting Bond | Purpose in PROTAC Design |

|---|---|---|---|

| Maleimide | Thiol (-SH) groups | Thioether | Covalent attachment to a POI ligand or E3 ligase ligand containing a thiol group. |

| NHS Ester | Primary Amine (-NH2) groups | Amide | Covalent attachment to a POI ligand or E3 ligase ligand containing an amine group. |

| PEG3 Spacer | N/A (Spacer) | N/A | Increases hydrophilicity and solubility; provides appropriate length between the two ligands. broadpharm.combiochempeg.com |

Optimization of Linker Length and Attachment Points in PROTAC Constructs

The success of a PROTAC is highly dependent on the linker connecting the two ligands. The linker's length, rigidity, and the points at which it is attached to the ligands are critical parameters that must be empirically optimized for each specific target and E3 ligase pair. nih.govexplorationpub.com

The primary function of the linker is to enable the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase. nih.gov The length of the linker is a crucial factor in this process.

If the linker is too short, it can lead to steric clashes between the target protein and the E3 ligase, preventing them from binding simultaneously to the PROTAC and thus failing to form the necessary ternary complex. nih.govexplorationpub.com

If the linker is too long, it may not effectively bring the two proteins into close enough proximity for the E3 ligase to transfer ubiquitin to the target protein. explorationpub.com

Research has shown that systematic variation of the linker length, which can be easily achieved using PEG derivatives of different chain lengths (e.g., Mal-PEG2-NHS ester, Mal-PEG4-NHS ester), can have a profound impact on the degradation efficiency of a PROTAC. biochempeg.combiochempeg.com For example, a study on Bruton's tyrosine kinase (BTK) degraders showed that increasing the PROTAC linker length helped to alleviate steric clashes between BTK and the CRBN E3 ligase, which improved the efficacy of BTK degradation. researchgate.net The optimal linker length is unique to each PROTAC system and must be determined experimentally. nih.gov

Similarly, the attachment points of the linker on both the target-binding ligand and the E3 ligase ligand are critical. precisepeg.comexplorationpub.com Minor changes in the exit vector of the linker from the ligand can significantly alter the geometry of the ternary complex, affecting its stability and the subsequent degradation efficiency. The rational design of these attachment points is essential for developing potent and selective PROTACs. explorationpub.com

Diagnostic Probe and Biosensor Development

The heterobifunctional nature of this compound also makes it a valuable tool in the development of diagnostic probes and biosensors. axispharm.com Its ability to conjugate different types of molecules allows for the creation of sophisticated reagents for detecting and quantifying biological targets.

Conjugation to Reporter Molecules for Enhanced Detection Sensitivity

In diagnostics, the sensitivity of an assay often relies on the ability to link a recognition element (e.g., an antibody) to a reporter molecule (e.g., a fluorophore or an enzyme). This compound can act as the bridge in this process. For instance, the NHS ester end can react with a primary amine on a fluorescent dye, while the maleimide end can react with a thiol group introduced onto an antibody or a peptide. This creates a specific, labeled probe that can be used in techniques like immunofluorescence or flow cytometry to identify and quantify target molecules with high sensitivity. axispharm.com

| Reporter Type | Example Molecule | Typical Conjugation Site | Application |

|---|---|---|---|

| Fluorophore | Fluorescein, Rhodamine | Amine group (reacts with NHS ester) | Immunofluorescence, Flow Cytometry |

| Enzyme | Horseradish Peroxidase (HRP) | Amine group (reacts with NHS ester) | ELISA, Western Blotting |

| Biotin | Biotin-amine | Amine group (reacts with NHS ester) | Streptavidin-based detection systems |

Surface Functionalization for Immunoassays and Sensing Platforms

This compound is also used to functionalize surfaces for the development of immunoassays and biosensors. axispharm.comvectorlabs.com In these applications, the linker is used to immobilize a capture molecule, such as an antibody or an oligonucleotide, onto a solid support like a microplate, a nanoparticle, or a sensor chip. vectorlabs.com

For example, a surface coated with primary amines can be treated with this compound. The NHS ester reacts with the surface amines, leaving the maleimide group exposed and available for reaction. A solution containing a thiol-modified antibody specific to a particular biomarker can then be introduced, resulting in the covalent attachment of the antibody to the surface. This functionalized surface can then be used in an immunoassay, such as an ELISA, to capture and detect the target biomarker from a biological sample. The hydrophilic PEG spacer can also help to reduce non-specific binding of other proteins to the surface, improving the signal-to-noise ratio of the assay.

Analytical Characterization of Mal Peg3 C1 Nhs Ester Conjugates

Spectroscopic Techniques for Conjugate Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the detailed structural analysis of Mal-PEG3-C1-NHS ester conjugates. Proton NMR (¹H NMR) is particularly useful for confirming the covalent linkage between the linker and the biomolecule.

The conjugation process involves two key reactions: the reaction of the N-hydroxysuccinimide (NHS) ester with a primary amine on a biomolecule to form a stable amide bond, and the reaction of the maleimide (B117702) group with a sulfhydryl (thiol) group to form a thioether bond. ¹H NMR can monitor the progress of the maleimide-thiol conjugation by observing specific changes in the spectrum. researchgate.net The protons of the maleimide double bond typically show a characteristic resonance signal at approximately 6.7-6.8 ppm. researchgate.net Upon successful reaction with a thiol group, this signal disappears, and new signals corresponding to the protons of the newly formed thioether ring appear at different chemical shifts. researchgate.net

While the large signals from the polyethylene (B3416737) glycol (PEG) backbone (around 3.5 ppm) can sometimes complicate spectral analysis, the distinct resonances of the end groups (maleimide adduct and the amide linkage) can still be identified, confirming the structure of the final conjugate. researchgate.netabbexa.com

Table 1: Illustrative ¹H NMR Chemical Shift Changes During Maleimide-Thiol Conjugation

| Functional Group | Typical Chemical Shift (ppm) Before Conjugation | Observation After Conjugation |

|---|---|---|

| Maleimide Protons (C=C) | ~6.8 | Signal disappears |

| Thioether Ring Protons | N/A | New signals appear |

Note: Actual chemical shifts can vary depending on the solvent and the specific structure of the conjugate.

Mass spectrometry (MS) is essential for determining the precise molecular weight of the conjugate, thereby confirming the number of linker-payload molecules attached to the biomolecule. Techniques like Electrospray Ionization (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization (MALDI-MS) are commonly employed.

MS analysis of PEGylated conjugates can be complex due to the polydispersity of the PEG chain, although this compound has a discrete PEG length. The resulting mass spectrum will show a distribution of peaks corresponding to the biomolecule conjugated with one or more linker molecules. enovatia.com By comparing the mass of the unconjugated biomolecule with the mass of the conjugate, the number of attached linkers can be accurately determined.

Furthermore, MS can identify different species in the reaction mixture, such as unreacted biomolecules, biomolecules with single or multiple conjugations, and various adducts (e.g., sodium or ammonium (B1175870) adducts). enovatia.com High-resolution mass spectrometry (HRMS) can confirm the elemental composition of the conjugate, providing an additional layer of verification. enovatia.com

UV-Vis spectroscopy offers a straightforward and real-time method for monitoring the progress of the conjugation reaction, particularly the maleimide-thiol coupling. nih.govresearchgate.net The maleimide group possesses a chromophore that absorbs UV light, typically in the range of 290-300 nm. rsc.org

As the maleimide reacts with a thiol, the double bond is consumed, leading to a decrease in absorbance at this specific wavelength. rsc.org By monitoring this decrease over time, the reaction kinetics can be followed, and the endpoint can be determined. This technique provides valuable information for process optimization and control. nih.gov

Table 2: Application of UV-Vis Spectroscopy in Monitoring Conjugation

| Reaction Step | Chromophore | Wavelength Monitored | Expected Observation |

|---|---|---|---|

| Maleimide-Thiol Coupling | Maleimide | ~300 nm | Decrease in absorbance |

Chromatographic Methods for Purification and Purity Assessment

Chromatography is the cornerstone for both the purification of the final conjugate and the assessment of its purity and homogeneity.

High-Performance Liquid Chromatography (HPLC) is a high-resolution technique used to separate the desired conjugate from unreacted starting materials (biomolecule and linker), byproducts, and other impurities. nih.govucl.ac.uk Reversed-Phase HPLC (RP-HPLC) is particularly effective for this purpose. waters.com

In RP-HPLC, separation is based on the hydrophobicity of the molecules. The attachment of the this compound linker to a biomolecule typically increases its hydrophobicity, leading to a longer retention time on the nonpolar stationary phase compared to the unconjugated biomolecule. This difference in retention time allows for the effective separation and quantification of the conjugate. waters.com The purity of the final product can be determined by integrating the peak areas in the chromatogram.

Size-Exclusion Chromatography (SEC) is a chromatographic method that separates molecules based on their hydrodynamic size in solution. It is a critical tool for assessing the homogeneity of the conjugate and for detecting the presence of high molecular weight species, such as oligomers and aggregates, which can form during the conjugation or subsequent handling steps. biopharminternational.com

The addition of a PEG linker to a protein or other biomolecule increases its hydrodynamic radius. Consequently, the PEGylated conjugate will elute earlier from the SEC column than the smaller, unconjugated biomolecule. waters.comsigmaaldrich.cn SEC is highly effective at separating the conjugate from unreacted, low-molecular-weight reagents and byproducts. The presence of peaks eluting even earlier than the main conjugate peak can indicate the formation of dimers, trimers, or larger aggregates, providing crucial information about the stability and quality of the final product. biopharminternational.com

Table 3: Summary of Analytical Techniques for this compound Conjugates

| Technique | Primary Application | Information Obtained |

|---|---|---|

| NMR Spectroscopy | Structural Verification | Confirmation of covalent bond formation (thioether, amide), structural integrity. |

| Mass Spectrometry | Molecular Weight Determination | Precise mass of the conjugate, number of linkers attached, identification of adducts. |

| UV-Vis Spectroscopy | Reaction Monitoring | Real-time tracking of maleimide consumption, reaction kinetics, endpoint determination. |

| HPLC | Purification & Purity Assessment | Separation of conjugate from reactants, quantification of product purity. |

| SEC | Homogeneity & Aggregate Analysis | Separation based on size, detection of oligomers and aggregates, removal of small molecule impurities. |

Characterization of Conjugate Stability and Integrity

The stability and integrity of conjugates formed using the heterobifunctional linker, this compound, are critical determinants of their efficacy and reliability in biomedical and research applications. This linker creates two distinct covalent bonds: a stable amide bond through the reaction of its N-hydroxysuccinimide (NHS) ester with primary amines, and a thioether bond via the reaction of its maleimide group with sulfhydryl groups. The characterization of these conjugates focuses on the durability of these linkages under various conditions and the potential degradation of the polyethylene glycol (PEG) spacer.

Assessment of Amide and Thioether Bond Stability in Varied Conditions

Amide Bond Stability: The amide bond, formed from the reaction of the NHS ester with a primary amine (e.g., the ε-amino group of a lysine (B10760008) residue), is known for its exceptional stability. thermofisher.comglenresearch.com This type of covalent linkage is resistant to hydrolysis under typical physiological conditions (pH 7.0-8.5). thermofisher.comresearchgate.net Spontaneous, non-enzymatic hydrolysis of peptide (amide) bonds in water at neutral pH is an extremely slow process, with an estimated half-life of up to 1000 years. libretexts.org Consequently, the amide linkage within the conjugate is not considered a point of significant instability and is expected to remain intact throughout the typical lifespan of a bioconjugate in varied conditions of temperature and pH encountered in research and biological systems.

Thioether Bond Stability: In contrast, the thioether bond formed from the Michael addition of a thiol to the maleimide ring is a known point of potential instability. nih.govnih.gov While generally stable, the resulting thiosuccinimide linkage is susceptible to a retro-Michael reaction, particularly in the presence of other thiols like glutathione, which is abundant in the intracellular environment. nih.govudel.edu This reversible reaction can lead to deconjugation and exchange of the payload with other thiol-containing molecules, such as serum albumin, potentially causing off-target effects. vectorlabs.comnih.gov

The stability of the maleimide-thiol adduct is influenced by several factors, including pH, temperature, and the local chemical environment of the linkage. udel.eduvectorlabs.com The rate of the retro-Michael reaction can be modulated by the specific chemical structure of the reactants. udel.edu

Two competing reactions determine the fate of the thiosuccinimide ring: the retro-Michael reaction (deconjugation) and hydrolysis of the succinimide (B58015) ring. researchgate.netprolynxinc.com Hydrolysis of the ring results in the formation of two isomeric succinamic acid thioethers, which are no longer susceptible to the retro-Michael reaction. nih.govprolynxinc.com This ring-opening effectively stabilizes the conjugate. prolynxinc.com However, for conjugates made with standard N-alkyl maleimides, the rate of this stabilizing hydrolysis can be very slow, with half-lives of over a week, which may not be fast enough to prevent thiol exchange in vivo. prolynxinc.com Research has shown that using maleimides with electron-withdrawing N-substituents can accelerate this hydrolysis, allowing for the intentional stabilization of the conjugate prior to use. prolynxinc.comresearchgate.net

The following table summarizes the stability of different maleimide-thiol conjugates under physiological conditions, highlighting the half-lives of conversion in the presence of glutathione.

| Maleimide Conjugate | Incubation Condition | Half-life of Conversion (hours) | Extent of Conversion (%) | Reference |

|---|---|---|---|---|

| N-ethyl maleimide (NEM) - 4-mercaptophenylacetic acid (MPA) | Incubated with glutathione | ~18 | 89.5 | udel.edu |

| N-phenyl maleimide (NPM) - 4-mercaptophenylacetic acid (MPA) | Incubated with glutathione | 3.1 | 89.1 | udel.edu |

| N-ethyl maleimide (NEM) - N-acetyl-L-cysteine (NAC) | Incubated with glutathione | ~258 | 0.8 | udel.edu |

| LC-V205C THIOMAB - Maleimide Conjugate | Human Plasma, 37°C, 72h | >72 (retained ~80% conjugation) | ~20 | nih.govacs.org |

| Fc-S396C THIOMAB - Maleimide Conjugate | Human Plasma, 37°C, 72h | <72 (retained ~20% conjugation) | ~80 | nih.govacs.org |

Challenges and Future Perspectives in Mal Peg3 C1 Nhs Ester Research

Addressing Reaction Specificity and Off-Target Conjugation

A primary challenge in utilizing Mal-PEG3-C1-NHS ester lies in ensuring precise control over reaction specificity to prevent off-target modifications and product heterogeneity. The linker's two reactive ends, the NHS ester and the maleimide (B117702), target primary amines (like the ε-amino group of lysine) and sulfhydryl groups (from cysteine residues), respectively. However, these reactions are highly dependent on specific conditions, and deviations can lead to undesirable side reactions. biochempeg.com

The NHS ester reaction with primary amines is most efficient at a pH of 7.2 to 8.5. acs.orglumiprobe.com A significant competing reaction is the hydrolysis of the NHS ester, which increases with higher pH and can inactivate the linker before it conjugates to the target amine. acs.orgwindows.net Furthermore, while highly reactive with primary amines, NHS esters have been shown to cause O-acylation of serine, threonine, and tyrosine residues as a side reaction, particularly when used in high molar excess. researchgate.netresearchgate.net Buffers containing primary amines, such as Tris, are incompatible as they compete with the target molecule for reaction with the NHS ester. windows.net